A Comprehensive Technical Guide to the Physical Properties of 6-Ethyl-2,3-dihydroquinolin-4(1H)-one
A Comprehensive Technical Guide to the Physical Properties of 6-Ethyl-2,3-dihydroquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Uncharacterized
The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. While extensive research has been dedicated to this class of molecules, the specific physical and spectral properties of many derivatives, including 6-Ethyl-2,3-dihydroquinolin-4(1H)-one, remain uncharacterized in publicly accessible literature. This guide, therefore, serves a dual purpose: it is both a repository of predictive information and a detailed methodological roadmap for the empirical characterization of this novel compound. By leveraging data from its parent compound and closely related analogs, we provide a robust framework for its synthesis and comprehensive physical analysis, empowering researchers to fill this knowledge gap.
The 2,3-Dihydroquinolin-4(1H)-one Core: A Foundation for Drug Discovery
The quinolinone framework is a cornerstone in the development of therapeutic agents, with derivatives exhibiting activities ranging from anticancer to antiviral and beyond. The saturation of the C2-C3 bond to form the 2,3-dihydroquinolin-4(1H)-one core imparts a three-dimensional structure that can be crucial for specific biological interactions. Substitution on the aromatic ring, such as the ethyl group at the 6-position in our target compound, allows for the fine-tuning of physicochemical properties like lipophilicity, metabolic stability, and target affinity. A thorough understanding of the physical properties of each new derivative is, therefore, a critical first step in the drug development cascade.
Predicted and Comparative Physical Properties
In the absence of direct experimental data for 6-Ethyl-2,3-dihydroquinolin-4(1H)-one, we can infer its likely physical state and properties by examining its parent compound, 2,3-dihydroquinolin-4(1H)-one.
| Property | 2,3-dihydroquinolin-4(1H)-one | 6-Ethyl-2,3-dihydroquinolin-4(1H)-one (Predicted) | Rationale for Prediction |
| Molecular Formula | C₉H₉NO | C₁₁H₁₃NO | Addition of a C₂H₄ unit. |
| Molecular Weight | 147.17 g/mol [1] | 175.23 g/mol | Calculated based on the molecular formula. |
| Appearance | White to yellow to orange powder/crystal | Likely a solid at room temperature, potentially crystalline. Color may vary from white to off-white. | The parent compound is a solid, and the addition of an ethyl group is unlikely to change the state to a liquid. |
| Melting Point | 42-46 °C | Expected to be higher than the parent compound. | The ethyl group will increase the molecular weight and potentially allow for more efficient crystal packing, thus requiring more energy to melt. |
| Boiling Point | 167 °C at 8 mmHg | Expected to be higher than the parent compound. | Increased molecular weight and van der Waals forces will lead to a higher boiling point. |
| Solubility | Soluble in methanol. Generally, quinolones are soluble in organic solvents like alcohols, toluene, and chloroform, with limited solubility in water.[2] | Expected to have good solubility in common organic solvents (e.g., methanol, ethanol, DMSO, chloroform) and low solubility in water. The ethyl group will slightly increase its lipophilicity. | The core structure dictates general solubility, with the ethyl group enhancing solubility in non-polar solvents. |
Synthesis and Characterization: A Methodological Blueprint
The first step towards characterizing 6-Ethyl-2,3-dihydroquinolin-4(1H)-one is its synthesis. A common and effective method for preparing 6-substituted 2,3-dihydroquinolin-4(1H)-ones is the intramolecular Friedel-Crafts cyclization of an appropriate N-phenyl-β-alanine derivative.
Proposed Synthetic Pathway
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis and characterization of analogous compounds.
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To a stirred solution of 4-ethylaniline (1.0 eq) in a suitable solvent (e.g., water or ethanol), add acrylic acid (1.1 eq).
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Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
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Characterize the intermediate by ¹H NMR and Mass Spectrometry.
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Add the intermediate, 3-((4-ethylphenyl)amino)propanoic acid, portion-wise to pre-heated polyphosphoric acid (PPA) at 100-120 °C with vigorous stirring.
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Continue heating and stirring for 1-2 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
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Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate is formed.
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Filter the solid product, wash thoroughly with water, and dry under vacuum.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Analytical Characterization Workflow
Detailed Spectroscopic and Physical Analysis
Melting Point Determination
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Protocol: A small amount of the purified, dry compound is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is raised slowly (1-2 °C/min) near the expected melting point, and the range from the first appearance of liquid to the complete melting of the solid is recorded.
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Expertise & Causality: A sharp melting point range (typically < 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range. Given that the parent compound melts at 42-46 °C, the 6-ethyl derivative is expected to have a higher melting point due to increased molecular weight and potentially stronger intermolecular forces.
Solubility Assessment
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Protocol: To a series of vials containing a small, pre-weighed amount of the compound (e.g., 1 mg), add a measured volume (e.g., 1 mL) of various solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide). Observe the dissolution at room temperature with agitation. Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantified if necessary.
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Expertise & Causality: This assessment is crucial for selecting appropriate solvents for reactions, purification (recrystallization and chromatography), and for formulating the compound for biological assays. The ethyl group is expected to increase the lipophilicity of the molecule compared to its parent, likely enhancing its solubility in less polar organic solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules.
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¹H NMR Spectroscopy
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Protocol: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Expected Spectral Features for 6-Ethyl-2,3-dihydroquinolin-4(1H)-one:
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Ethyl Group: A triplet around 1.2 ppm (3H, -CH₃) and a quartet around 2.6 ppm (2H, -CH₂-Ar).
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Dihydroquinolinone Core: Two triplets corresponding to the two methylene groups (-CH₂-CH₂-) in the heterocyclic ring, likely in the range of 2.5-3.5 ppm.
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Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (6.5-8.0 ppm). The substitution pattern (protons at C-5, C-7, and C-8) will give rise to a characteristic set of signals (a singlet or a narrow doublet for the C-5 proton, and two doublets for the C-7 and C-8 protons).
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NH Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
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¹³C NMR Spectroscopy
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Protocol: A more concentrated sample is typically used, and the spectrum is acquired on the same NMR spectrometer.
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Expected Spectral Features for 6-Ethyl-2,3-dihydroquinolin-4(1H)-one:
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Carbonyl Carbon: A peak in the downfield region, typically around 190-200 ppm.
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Aromatic Carbons: Multiple signals in the 110-150 ppm range. The carbon attached to the ethyl group (C-6) and the carbon attached to the nitrogen (C-8a) will have distinct chemical shifts.
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Ethyl Group Carbons: Two signals in the aliphatic region, typically around 15 ppm (-CH₃) and 28 ppm (-CH₂-).
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Dihydroquinolinone Core Carbons: Two signals for the methylene carbons, typically in the range of 25-45 ppm.
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Infrared (IR) Spectroscopy
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Protocol: The IR spectrum can be obtained using a neat sample on an ATR-FTIR spectrometer or by preparing a KBr pellet.
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Expertise & Causality: IR spectroscopy is excellent for identifying key functional groups.
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Expected Absorption Bands:
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N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.
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C=O Stretch (Amide): A strong, sharp peak around 1650-1680 cm⁻¹.
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C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.
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C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS)
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Protocol: A dilute solution of the compound is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
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Expertise & Causality: MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
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Expected Result: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 176.23, confirming the molecular formula C₁₁H₁₃NO.
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Conclusion: A Path Forward
While the physical properties of 6-Ethyl-2,3-dihydroquinolin-4(1H)-one are not yet documented, this guide provides a comprehensive framework for its synthesis and characterization. By following the outlined protocols, researchers can confidently determine the key physical and spectral data for this novel compound. This information is not only essential for its identification and quality control but also serves as a critical foundation for any future investigations into its biological activity and potential as a therapeutic agent. The methodologies described herein are robust, well-established, and grounded in the principles of organic and analytical chemistry, ensuring the generation of reliable and reproducible data.
References
- This reference is a placeholder for a relevant citation on the importance of the quinolinone scaffold in medicinal chemistry.
- This reference is a placeholder for a relevant citation on the synthesis of 6-substituted 2,3-dihydroquinolin-4(1H)-ones.
- This reference is a placeholder for a relevant cit
- This reference is a placeholder for a relevant citation detailing standard IR spectroscopy techniques.
- This reference is a placeholder for a relevant citation detailing standard mass spectrometry techniques.
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PubChem. (n.d.). 2,3-dihydroquinolin-4(1H)-one. Retrieved February 2, 2026, from [Link]
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Solubility of Things. (n.d.). 2-Quinolinone. Retrieved February 2, 2026, from [Link]
